Dihydropinosylvin
Overview
Description
Dihydropinosylvin is a member of the class of resorcinols, carrying an additional 2-phenylethyl substituent at position 5. It is a diphenylethane derivative and is known for its role as a plant metabolite and tyrosinase inhibitor . The compound is found in various plant species, including Scots pine (Pinus sylvestris) and Stemona collinsae .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydropinosylvin can be synthesized through chemical synthesis and microbial fermentation. One common synthetic route involves the use of 3,5-dimethoxybenzaldehyde as a starting material . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of this compound.
Industrial Production Methods
Industrial production of this compound often relies on chemical synthesis due to its efficiency. this method can be more polluting to the environment . Microbial fermentation is an alternative method that is more environmentally friendly but may require more complex setups and longer reaction times .
Chemical Reactions Analysis
Types of Reactions
Dihydropinosylvin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce this compound.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles to replace specific functional groups on the this compound molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols or alkanes.
Scientific Research Applications
Dihydropinosylvin has a wide range of scientific research applications:
Mechanism of Action
Dihydropinosylvin exerts its effects primarily through its role as a tyrosinase inhibitor. Tyrosinase is an enzyme that catalyzes the oxidation of phenols, such as tyrosine, and is widespread in plants and animals . By inhibiting tyrosinase, this compound can interfere with the production of melanin and other phenolic compounds . This mechanism is particularly relevant in its applications in medicine and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Pinosylvin: A closely related compound with similar structure but lacking the additional hydrogen atoms found in dihydropinosylvin.
This compound methyl ether: A methylated derivative of this compound.
Pinosylvin monomethyl ether: Another methylated derivative with a slightly different structure.
Uniqueness
This compound is unique due to its specific structure, which includes the 2-phenylethyl substituent at position 5. This structural feature contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-(2-phenylethyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBYHULIXFIJAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331915 | |
Record name | Dihydropinosylvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14531-52-3 | |
Record name | Dihydropinosylvin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihydropinosylvin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.